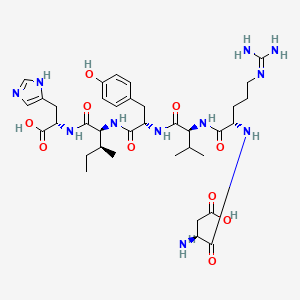

Angiotensin I/II (1-6)

Description

Properties

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H55N11O10/c1-5-19(4)29(34(55)45-26(35(56)57)14-21-16-40-17-42-21)47-32(53)25(13-20-8-10-22(48)11-9-20)44-33(54)28(18(2)3)46-31(52)24(7-6-12-41-36(38)39)43-30(51)23(37)15-27(49)50/h8-11,16-19,23-26,28-29,48H,5-7,12-15,37H2,1-4H3,(H,40,42)(H,43,51)(H,44,54)(H,45,55)(H,46,52)(H,47,53)(H,49,50)(H,56,57)(H4,38,39,41)/t19-,23-,24-,25-,26-,28-,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDDLSICWJNDAM-GKUXVWPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H55N11O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pharmacological & Binding Profile of Angiotensin I/II (1-6): A Technical Analysis

Executive Summary

The Renin-Angiotensin System (RAS) is frequently oversimplified into a linear cascade terminating at Angiotensin II (Ang II). However, the "Alternative RAS" comprises a complex matrix of peptide fragments with distinct biological activities. Among these, Angiotensin I/II (1-6) —a hexapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His —occupies a unique pharmacological niche.

Unlike its parent peptide Ang II (1-8) or the vasodilatory Ang (1-7), Ang (1-6) is characterized primarily by its metabolic stability and low affinity for classical RAS receptors (AT1, AT2, Mas). This guide provides a rigorous analysis of the Ang (1-6) binding profile, the structural determinants of its receptor interactions, and the validated experimental protocols required to characterize it in drug development workflows.

Part 1: Molecular Identity & Metabolic Pathways

Structural Characteristics

Ang (1-6) is formed by the C-terminal cleavage of Ang II or Ang I. Its lack of the Proline-Phenylalanine (Pro7-Phe8) moiety—critical for inducing the conformational switch in the AT1 receptor—renders it pharmacologically distinct.

-

Sequence: Asp¹-Arg²-Val³-Tyr⁴-Ile⁵-His⁶

-

Molecular Weight: ~784.8 Da

-

Isoelectric Point (pI): ~7.8

Enzymatic Formation

Understanding the source of Ang (1-6) is critical for interpreting assay results, as it often accumulates in assays using Carboxypeptidase-rich tissue preparations.

Figure 1: The metabolic formation of Ang (1-6) within the RAS cascade.[1] Note the central role of Carboxypeptidase A in generating Ang (1-6) from Ang II.

Part 2: Receptor Binding Profile

The binding profile of Ang (1-6) is defined by negative selectivity . In high-throughput screening (HTS), it serves as a critical negative control to validate the specificity of AT1/AT2 antagonists.

The Classical Receptors: AT1 and AT2

The Ang (1-6) hexapeptide exhibits negligible affinity for the classical Angiotensin receptors.

| Receptor Target | Ligand Status | Affinity ( | Structural Determinant of Interaction |

| AT1 Receptor | Inactive / Low Affinity | Loss of Phe8: The C-terminal Phenylalanine is essential for docking into the AT1 transmembrane pocket and triggering G-protein coupling. | |

| AT2 Receptor | Inactive / Low Affinity | Loss of Pro7: The rigidity provided by Proline at position 7 is required for high-affinity AT2 recognition. | |

| Mas Receptor | Inactive | No significant binding | Mas recognition typically requires the specific heptapeptide structure of Ang (1-7). |

Expert Insight: In competitive binding assays, if you observe displacement of

The Non-Classical Receptors: AT4 (IRAP)

The AT4 receptor, identified as Insulin-Regulated Aminopeptidase (IRAP), binds Ang IV (3-8) with high affinity.[2][3]

-

Ang (1-6) Interaction: Weak to Non-existent.[4]

-

Mechanism: High-affinity AT4 binding requires a free N-terminal Valine (Val³). Ang (1-6) retains the Asp¹-Arg² N-terminus, which sterically hinders binding to the catalytic site of IRAP.

Part 3: Experimental Methodologies

To empirically validate the profile of Ang (1-6) or use it as a specificity control, the following protocols must be strictly adhered to.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the

Workflow Visualization:

Figure 2: Step-by-step workflow for validating Ang (1-6) low-affinity binding.

Detailed Protocol Steps:

-

Membrane Preparation:

-

Use HEK-293 cells stably transfected with hAT1R or hAT2R.[5]

-

Why: Native tissues (like kidney) contain high levels of peptidases that will degrade Ang (1-6) into smaller, potentially active fragments.

-

-

Assay Buffer (The Critical Variable):

-

50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

-

Mandatory Additive: 0.1% BSA (reduces non-specific binding) and Protease Inhibitor Cocktail (specifically Amastatin and Bestatin to prevent N-terminal cleavage).

-

-

Incubation:

-

Add 0.2 nM

I-[Sar¹, Ile⁸]-Ang II. -

Add increasing concentrations of Ang (1-6) (

M to -

Incubate for 60-90 minutes at 25°C. Equilibrium is slower for low-affinity ligands.

-

-

Separation:

-

Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI). PEI reduces the binding of the positively charged peptide to the glass fiber.

-

Protocol B: LC-MS/MS Quantification

Because Ang (1-6) antibodies often cross-react with Ang I and Ang II, Mass Spectrometry is the only "Trustworthy" method for quantification.

-

Internal Standard: Use stable isotope-labeled Ang (1-6) (

C, -

Solid Phase Extraction (SPE): Required to remove salts and proteins. Use C18 cartridges.

-

Transitions: Monitor the transition from the doubly charged precursor

to the specific y-series fragment ions.

Part 4: Implications for Drug Development

While Ang (1-6) is not a primary therapeutic target, its profile is vital for:

-

Biomarker Analysis: Elevated Ang (1-6) / Ang II ratios indicate high Carboxypeptidase A activity, which may be relevant in specific hypertensive phenotypes.

-

Selectivity Screening: New AT1 antagonists (Sartans) must show >10,000-fold selectivity for AT1 over metabolic fragments. Ang (1-6) is a standard "negative" peptide in these panels.

-

Metabolic Stability: In peptide drug design, protecting the Pro7-Phe8 bond is crucial. The formation of Ang (1-6) is the primary degradation pathway that limits the half-life of Ang II mimetics.

References

-

Guide to PHARMACOLOGY. (2023). Angiotensin Receptors: Ligand Binding Affinities and Classification. IUPHAR/BPS. Retrieved from [Link]

-

National Institutes of Health (NIH). (2012). Radioligand binding assays: application of [125I]angiotensin II receptor binding. PubMed. Retrieved from [Link]

-

American Heart Association. (2013). Newly Discovered Components and Actions of the Renin–Angiotensin System. Hypertension. Retrieved from [Link]

-

Albiston, A. L., et al. (2001). Evidence that the angiotensin IV (AT(4)) receptor is the enzyme insulin-regulated aminopeptidase. Journal of Biological Chemistry. Retrieved from [Link]

Sources

- 1. The Angiotensin-(1-7) Axis: Formation and Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The angiotensin IV/AT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiotensin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. researchgate.net [researchgate.net]

Introduction: A Paradigm Shift in the Renin-Angiotensin System

Sources

- 1. Angiotensin - Wikipedia [en.wikipedia.org]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. International Journal of Molecular Medicine [spandidos-publications.com]

- 5. Classical and Alternative Pathways of the Renin–Angiotensin–Aldosterone System in Regulating Blood Pressure in Hypertension and Obese Adolescents [mdpi.com]

- 6. A New Perspective on the Renin-Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. What are Mas receptor agonists and how do they work? [synapse.patsnap.com]

- 9. ahajournals.org [ahajournals.org]

- 10. ahajournals.org [ahajournals.org]

- 11. ahajournals.org [ahajournals.org]

- 12. Angiotensin-converting enzyme 2 and angiotensin 1–7: novel therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. mdpi.com [mdpi.com]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Angiotensin-converting enzyme 2 - Wikipedia [en.wikipedia.org]

- 17. Angiotensin Receptors [sigmaaldrich.com]

- 18. Angiotensin-(1-7): Translational Avenues in Cardiovascular Control - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mas receptor: a potential strategy in the management of ischemic cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ahajournals.org [ahajournals.org]

- 22. Angiotensin-(1-7): A Novel Peptide to Treat Hypertension and Nephropathy in Diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ahajournals.org [ahajournals.org]

- 24. journals.physiology.org [journals.physiology.org]

- 25. Counter-regulatory renin–angiotensin system in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Angiotensin Peptides with AT1 and AT2 Receptors

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Foreword: Beyond the Canonical Axis – A Deeper Dive into Angiotensin Receptor Pharmacology

The Renin-Angiotensin System (RAS) is a cornerstone of cardiovascular and renal physiology, with its principal effector, Angiotensin II (Ang II), orchestrating a multitude of physiological responses through its interaction with the AT1 and AT2 receptors. While the Ang II-AT1/AT2 axis is well-characterized, the roles of other angiotensin peptides, such as the precursor Angiotensin I (Ang I) and the hexapeptide fragment Angiotensin (1-6), remain less defined. This guide provides a comprehensive technical overview of the established pharmacology of Ang II at AT1 and AT2 receptors and, more critically, offers a detailed experimental framework for investigating the nuanced and potentially non-canonical interactions of Ang I and Ang (1-6). As a senior application scientist, my objective is not merely to present protocols but to instill a deeper understanding of the scientific rationale behind these experimental designs, empowering researchers to generate robust and meaningful data in this complex field.

The Renin-Angiotensin System: A Brief Overview

The RAS is a hormonal cascade initiated by the cleavage of angiotensinogen by renin to form the decapeptide Angiotensin I.[1][2] Ang I is largely considered biologically inactive, serving primarily as a substrate for Angiotensin-Converting Enzyme (ACE), which cleaves two C-terminal amino acids to produce the potent octapeptide, Angiotensin II.[2] Ang II is the primary agonist of the AT1 and AT2 receptors, which often mediate opposing physiological effects.[1][2] The hexapeptide Angiotensin (1-6) (Asp-Arg-Val-Tyr-Ile-His) is an N-terminal fragment of both Ang I and Ang II.[3][4]

The Dichotomy of Angiotensin II Receptor Signaling: AT1 vs. AT2

Angiotensin II exerts its effects through two main G protein-coupled receptors (GPCRs), the AT1 and AT2 receptors, which share only about 30-35% sequence homology and trigger distinct intracellular signaling cascades.[5]

The AT1 Receptor: A Mediator of Pressor and Proliferative Effects

The AT1 receptor is the primary mediator of the classical, pressor effects of Ang II.[3] Its activation is linked to a host of pathophysiological conditions, including hypertension, cardiac hypertrophy, and vascular remodeling.[1]

Signaling Pathways:

-

Gq/11 Pathway: Canonical AT1 receptor signaling occurs through the Gq/11 family of G proteins.[6] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[6][7]

-

β-Arrestin Pathway: Upon agonist binding, the AT1 receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins.[6] β-arrestin binding desensitizes G protein signaling and can initiate a second wave of signaling, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[6]

-

ERK1/2 Activation: AT1 receptor activation is a potent stimulus for the phosphorylation and activation of ERK1/2, a key regulator of cell growth, proliferation, and differentiation.[2][8]

Functional Outcomes:

-

Vasoconstriction

-

Aldosterone secretion

-

Cell proliferation and hypertrophy

-

Inflammation and fibrosis

The AT2 Receptor: A Counter-Regulatory Force

The AT2 receptor often counteracts the actions of the AT1 receptor, mediating anti-proliferative, pro-apoptotic, and vasodilatory effects.[9] Its expression is high in fetal tissues and decreases after birth, but it can be re-expressed in adult tissues under pathological conditions.[10]

Signaling Pathways:

-

Phosphatase Activation: AT2 receptor signaling is less well-defined than that of the AT1 receptor but is known to involve the activation of various protein phosphatases, such as SHP-1 and PP2A.[10] This leads to the dephosphorylation and inactivation of key signaling molecules, including those in the MAPK pathway.

-

Nitric Oxide/cGMP Pathway: AT2 receptor activation can stimulate the production of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP), contributing to vasodilation.[5]

Functional Outcomes:

-

Vasodilation

-

Anti-proliferation and apoptosis

-

Anti-inflammatory effects

-

Tissue repair and regeneration

Angiotensin I and Angiotensin (1-6): Uncharted Territories

While Ang II is the canonical ligand for AT1 and AT2 receptors, the potential for interaction by its precursor, Ang I, and the fragment Ang (1-6) is an area of active investigation. Direct, high-affinity binding and signaling of these peptides at AT1 and AT2 receptors are not well-documented. However, based on structure-activity relationship studies of various angiotensin analogues, it is plausible that they may exhibit low-affinity interactions. For instance, the C-terminal phenylalanine of Ang II is crucial for high-affinity AT1 receptor binding, which is absent in Ang I.[4]

The following sections provide a comprehensive experimental workflow to rigorously characterize the potential interactions of Angiotensin I and Angiotensin (1-6) with AT1 and AT2 receptors.

Experimental Workflow for Characterizing Ligand-Receptor Interactions

This workflow provides a systematic approach to determine the binding affinity, signaling profile, and functional effects of Angiotensin I and Angiotensin (1-6) at AT1 and AT2 receptors.

Caption: A systematic workflow for characterizing the interaction of novel ligands with GPCRs.

Phase 1: Determining Binding Affinity

The foundational step in characterizing any ligand-receptor interaction is to determine its binding affinity. A competitive radioligand binding assay is the gold standard for this purpose.

Principle: This assay measures the ability of an unlabeled test ligand (e.g., Ang I or Ang (1-6)) to compete with a radiolabeled ligand (e.g., [125I]-Angiotensin II) for binding to the receptor. The concentration of the test ligand that displaces 50% of the radioligand is the IC50, from which the equilibrium dissociation constant (Ki) can be calculated.

Detailed Protocol: Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing either the human AT1 or AT2 receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a BCA or Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer

-

50 µL of unlabeled competitor (Ang I, Ang (1-6), or a known reference ligand like unlabeled Ang II for total displacement, or a non-specific ligand for non-specific binding) at various concentrations.

-

50 µL of [125I]-Angiotensin II (at a concentration close to its Kd).

-

50 µL of cell membrane preparation (typically 5-20 µg of protein).

-

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.

-

Quickly wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filter mat and measure the radioactivity retained on each filter using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 1: Binding Affinities (Ki) of Angiotensin Peptides at AT1 and AT2 Receptors

| Peptide | AT1 Receptor Ki (nM) | AT2 Receptor Ki (nM) | Selectivity |

| Angiotensin II | ~0.1-1.0 | ~0.1-1.0 | None |

| Angiotensin III | ~0.5-5.0 | ~0.5-5.0 | None |

| Angiotensin IV | >1000 | ~50 | AT2 selective |

| Angiotensin-(1-7) | >1000 | ~250 | AT2 selective |

| Angiotensin I | To be determined | To be determined | To be determined |

| Angiotensin (1-6) | To be determined | To be determined | To be determined |

Note: The binding affinities are approximate values from the literature and can vary depending on the experimental conditions.

Phase 2: Delineating Second Messenger Signaling

Once binding is established, the next critical step is to determine if this binding event translates into receptor activation and downstream signaling. For AT1 and AT2 receptors, this involves assessing their coupling to Gq and Gi/Gs proteins, respectively.

4.2.1. IP-One Assay for Gq Signaling (AT1 Receptor)

Principle: The IP-One HTRF assay is a competitive immunoassay that measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. An increase in IP1 levels indicates the activation of the Gq pathway.

Detailed Protocol: IP-One HTRF Assay

-

Cell Culture: Plate HEK293 cells expressing the AT1 receptor in a 96-well or 384-well plate and culture overnight.

-

Ligand Stimulation:

-

Remove the culture medium and add the test ligands (Ang I, Ang (1-6), or a positive control like Ang II) diluted in stimulation buffer.

-

Incubate for 30-60 minutes at 37°C.

-

-

Lysis and Detection:

-

Add the IP1-d2 conjugate and the anti-IP1 cryptate conjugate to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

HTRF Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the ligand concentration to generate dose-response curves and determine EC50 values.

4.2.2. cAMP Assay for Gi/Gs Signaling (AT2 Receptor)

Principle: The LANCE Ultra cAMP assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive immunoassay. A decrease in the TR-FRET signal indicates an increase in intracellular cAMP levels (Gs activation), while a potentiation of an inhibitor's effect suggests Gi activation.

Detailed Protocol: LANCE Ultra cAMP Assay

-

Cell Culture: Plate CHO-K1 cells expressing the AT2 receptor in a 384-well plate and culture overnight.

-

Ligand Stimulation:

-

For Gi coupling, pre-treat cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

Add the test ligands (Ang I, Ang (1-6), or a known AT2 agonist) at various concentrations.

-

Incubate for 30 minutes at room temperature.

-

-

Lysis and Detection:

-

Add the Eu-cAMP tracer and the ULight-anti-cAMP antibody.

-

Incubate for 60 minutes at room temperature.

-

-

TR-FRET Reading: Read the plate on a LANCE-compatible reader.

-

Data Analysis: Calculate the TR-FRET ratio and plot it against the ligand concentration to determine IC50 values for the inhibition of forskolin-stimulated cAMP production.

Caption: Canonical and hypothetical signaling pathways of angiotensin peptides at AT1 and AT2 receptors.

Phase 3: Assessing Downstream Signaling and Functional Outcomes

The ultimate goal is to understand the physiological consequences of ligand-receptor interaction. This involves examining downstream signaling events like ERK phosphorylation and cell-based functional assays such as proliferation and migration.

4.3.1. ERK1/2 Phosphorylation via Western Blot

Principle: This technique detects the phosphorylated (active) form of ERK1/2 using a specific antibody, providing a measure of MAPK pathway activation.

Detailed Protocol: pERK1/2 Western Blot

-

Cell Treatment and Lysis:

-

Starve cells expressing AT1 or AT2 receptors for 4-6 hours in serum-free media.

-

Stimulate cells with various concentrations of Ang I, Ang (1-6), or Ang II for 5-10 minutes.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

-

SDS-PAGE and Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

Quantify band intensities using densitometry and express pERK levels as a ratio to total ERK.

-

4.3.2. Cell Proliferation (BrdU Assay)

Principle: The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation. BrdU, a thymidine analog, is incorporated into newly synthesized DNA and detected with a specific antibody.

Detailed Protocol: BrdU Cell Proliferation Assay

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat with test ligands for 24-48 hours.

-

-

BrdU Labeling:

-

Add BrdU labeling solution to each well and incubate for 2-4 hours.

-

-

Fixation and Denaturation:

-

Fix the cells and denature the DNA using an acid-based solution to expose the incorporated BrdU.

-

-

Detection:

-

Incubate with an anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP).

-

Add the substrate and measure the absorbance or fluorescence.

-

4.3.3. Cell Migration (Wound Healing/Scratch Assay)

Principle: This assay assesses the ability of a cell monolayer to migrate and close a mechanically created "wound" or gap.

Detailed Protocol: Wound Healing Assay

-

Create a Confluent Monolayer: Grow cells to full confluency in a multi-well plate.

-

Create the "Wound": Use a sterile pipette tip to create a scratch in the monolayer.

-

Treatment and Imaging:

-

Wash with PBS to remove dislodged cells and add fresh media containing the test ligands.

-

Image the scratch at time zero and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

-

-

Analysis: Measure the width of the scratch at each time point and calculate the percentage of wound closure.

Concluding Remarks and Future Directions

This guide provides a robust framework for the in-depth characterization of Angiotensin I and Angiotensin (1-6) interactions with AT1 and AT2 receptors. While the current body of literature has extensively detailed the Angiotensin II axis, the contributions of these other peptides represent a significant knowledge gap and a promising area for novel therapeutic discovery. By employing the systematic, multi-faceted experimental approach outlined herein, researchers can generate high-quality, reproducible data to elucidate the pharmacology of these peptides. Such studies will undoubtedly contribute to a more complete understanding of the Renin-Angiotensin System and may unveil new strategies for the treatment of cardiovascular and renal diseases.

References

- Bosnyak, S., et al. (2011). Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors. Clinical Science, 121(7), 297-303.

- D'Amore, A., et al. (2020). Evolution of Angiotensin Peptides and Peptidomimetics as Angiotensin II Receptor Type 2 (AT2) Receptor Agonists. Journal of Medicinal Chemistry, 63(15), 7985-8007.

- Forrester, S. J., et al. (2018). Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology. Physiological Reviews, 98(3), 1627-1738.

- Galandrin, S., et al. (2007). Type 1 angiotensin receptor pharmacology: Signaling beyond G proteins. Molecular and Cellular Endocrinology, 265-266, 110-116.

- Gelly, J. C., et al. (2021). Molecular evolution of the Angiotensin II receptors AT1 and AT2: Specificity of the sodium binding site in amniota. bioRxiv.

- Messerli, F. H., et al. (2018). Angiotensin II Receptor Blockers. European Heart Journal, 39(25), 2085-2090.

- Nickenig, G. (2003). Angiotensin AT1/AT2 receptors: regulation, signalling and function. Blood Pressure, 12(2), 70-88.

- Porrello, E. R., et al. (2011). The AT1/AT2 Receptor Equilibrium Is a Cornerstone of the Regulation of the Renin Angiotensin System beyond the Cardiovascular System. International Journal of Molecular Sciences, 22(11), 6041.

- Sumners, C., et al. (2015). The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target. Journal of Pharmacology and Experimental Therapeutics, 352(3), 305-314.

- Touyz, R. M., & Schiffrin, E. L. (2004). Signal transduction mechanisms mediating the physiological and pathophysiological actions of angiotensin II in vascular smooth muscle cells. Pharmacological Reviews, 56(4), 639-672.

- Whaley-Connell, A., & Sowers, J. R. (2011). Aldosterone and the cardiometabolic syndrome. Molecular and Cellular Endocrinology, 340(2), 86-93.

- Zimmerman, B. G. (1981). Adrenergic facilitation by angiotensin: does it serve a physiological function? Clinical Science, 60(4), 343-348.

- Zou, L., et al. (2020). Oxidized LDL enhances Gq signaling and aldosterone production by angiotensin II via the AT1-LOX-1 receptor complex in adrenal cells. Journal of Lipid Research, 61(10), 1337-1348.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Roles of ERK and cPLA2 in the Angiotensin II-Mediated Biphasic Regulation of Na+-HCO3− Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. jme.bioscientifica.com [jme.bioscientifica.com]

- 5. Angiotensin (1-7) Inhibits Ang II-mediated ERK1/2 Activation by Stimulating MKP-1 Activation in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Type 1 angiotensin receptor pharmacology: Signaling beyond G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidized LDL enhances Gq signaling and aldosterone production by angiotensin II via the AT1-LOX-1 receptor complex in adrenal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. researchgate.net [researchgate.net]

- 10. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: Beyond the Classical Axis of the Renin-Angiotensin System

An In-Depth Technical Guide to In Vitro Experimentation with Angiotensin II (1-6)

The Renin-Angiotensin System (RAS) is a cornerstone of cardiovascular physiology, primarily recognized for its role in blood pressure regulation and fluid homeostasis. The classical pathway culminates in the generation of Angiotensin II (Ang II), a potent octapeptide that exerts its effects mainly through the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.[1][2] However, the RAS is far more complex than a simple linear cascade. Ang II is metabolized by various peptidases into smaller, biologically active fragments. Among these is the hexapeptide Angiotensin II (1-6) (Asp-Arg-Val-Tyr-Ile-His), a product of Ang II cleavage.[3][4]

While extensively studied fragments like Angiotensin (1-7) are known to counterbalance the classical Ang II/AT1 receptor axis, the specific roles of other metabolites like Ang II (1-6) remain less defined. Early in vivo studies in humans demonstrated that Ang II (1-6) can elicit a pressor response, albeit significantly weaker than the parent peptide, suggesting an interaction with Ang II receptors.[5] To dissect the precise molecular mechanisms, receptor affinity, and signaling capabilities of this hexapeptide, robust and well-controlled in vitro experimental models are essential.

This guide provides a comprehensive framework and detailed protocols for researchers investigating the in vitro pharmacology of Angiotensin II (1-6). We will move beyond simply listing steps to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system to produce reliable and interpretable data.

The Renin-Angiotensin System: A Cascade of Active Peptides

The generation of Ang II and its subsequent metabolic breakdown is a multi-step enzymatic process. Understanding this cascade is crucial for contextualizing the study of its fragments.

Caption: Enzymatic cascade of the Renin-Angiotensin System (RAS).

Part 1: Foundational Concepts for In Vitro Angiotensin Peptide Studies

Success in peptide-based cell assays hinges on meticulous preparation and experimental design. The following considerations are critical for generating reproducible data.

Peptide Handling and Storage: Preserving Integrity

Peptides are susceptible to degradation from proteases, oxidation, and repeated freeze-thaw cycles.

-

Reconstitution: Lyophilized Angiotensin II (1-6) should be reconstituted in a sterile, nuclease-free solvent. For maximal solubility, a small amount of 100% DMSO can be used to create a high-concentration stock, which is then serially diluted in an appropriate aqueous buffer (e.g., sterile PBS or serum-free media) for final experimental concentrations. Always add the solvent to the peptide vial and allow it to dissolve fully with gentle vortexing.

-

Aliquoting and Storage: To avoid degradation from multiple freeze-thaw cycles, the reconstituted stock solution should be divided into single-use aliquots. Store these aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months).

-

Working Solutions: Prepare fresh working dilutions from a thawed aliquot on the day of the experiment. Do not re-freeze and re-use diluted solutions.

Cell Model Selection: Choosing the Right Biological System

The choice of cell model is dictated by the experimental question. The primary targets for angiotensins are the AT1 and AT2 receptors, which have distinct expression patterns.

| Cell Model Type | Examples | Primary Receptor(s) | Advantages | Considerations & Rationale |

| Endogenous Expression (Primary/Immortalized) | Vascular Smooth Muscle Cells (VSMCs), Cardiac Myocytes/Fibroblasts, Human Aortic Endothelial Cells (HAECs) | Primarily AT1 | Physiologically relevant; reflects the natural receptor environment and signaling machinery. | Receptor expression levels can be low and variable. May co-express multiple receptor subtypes, complicating data interpretation. |

| Engineered (Recombinant) | HEK293 or CHO-K1 cells stably transfected with human AT1R or AT2R | AT1 or AT2 | High, stable receptor expression. Isolates effects to a single receptor subtype, providing clean pharmacological data.[6] | Overexpression may lead to signaling artifacts not present in native cells. Lacks the physiological context of target tissues. |

Expert Insight: For initial characterization of Angiotensin II (1-6), using engineered cell lines is highly recommended. This allows for unambiguous determination of whether the peptide has any affinity or activity at a specific receptor (AT1 or AT2). Findings can then be validated in more physiologically relevant endogenous models.

Part 2: Core In Vitro Experimental Protocols

The following protocols provide a tiered approach to characterizing Angiotensin II (1-6), starting from direct receptor interaction and moving to downstream functional consequences.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine if Angiotensin II (1-6) binds to AT1 or AT2 receptors and to quantify its binding affinity (IC₅₀ and Kᵢ).

Causality: This assay directly measures the physical interaction between the peptide and the receptor. It is the gold standard for determining binding affinity. The principle relies on the competition between a constant amount of a high-affinity radiolabeled ligand and increasing concentrations of the unlabeled test ligand (Angiotensin II (1-6)) for the same binding site on the receptor.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing either AT1R or AT2R to ~90% confluency.

-

Wash cells with ice-cold PBS and scrape into a centrifuge tube.

-

Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and homogenize using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant, resuspend the membrane pellet in Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4), and determine protein concentration using a BCA or Bradford assay.

-

-

Binding Reaction:

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: 50 µL cell membranes, 50 µL of a fixed concentration of radioligand (e.g., 0.1 nM ¹²⁵I-[Sar¹,Ile⁸]AngII), and 50 µL Assay Buffer.

-

Non-Specific Binding (NSB): 50 µL cell membranes, 50 µL radioligand, and 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled Ang II).

-

Competition: 50 µL cell membranes, 50 µL radioligand, and 50 µL of Angiotensin II (1-6) at serially diluted concentrations (e.g., from 1 pM to 100 µM).

-

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

-

Separation and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a GF/C glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the free radioligand (filtrate).

-

Wash each filter 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of Angiotensin II (1-6).

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Protocol 2: Intracellular Calcium Mobilization Assay

Objective: To measure the ability of Angiotensin II (1-6) to trigger Gq-protein signaling, a hallmark of AT1 receptor activation.[7][8]

Causality: AT1 receptors are coupled to the Gq family of G-proteins.[9] Agonist binding activates phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG. IP₃ then binds to its receptor on the endoplasmic reticulum, causing a rapid release of stored Ca²⁺ into the cytoplasm.[7][10] This transient increase in intracellular calcium can be measured with fluorescent dyes.

Caption: General workflow for a calcium mobilization assay.

Methodology:

-

Cell Plating:

-

Seed CHO-K1/AT1R or HEK293/AT1R cells into a black-walled, clear-bottom 96-well plate at a density that will yield a confluent monolayer the next day.[11]

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Dye Loading:

-

The next day, aspirate the growth medium from the wells.

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a suitable buffer (e.g., HBSS with 20 mM HEPES).[12][13] Probenecid may be included to prevent dye leakage from the cells.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Measurement:

-

Prepare a compound plate containing 3x-5x final concentrations of Angiotensin II (1-6), a positive control (Angiotensin II), and a vehicle control.

-

Place both the cell plate and the compound plate into a fluorescence microplate reader equipped with an automated liquid handler (e.g., FlexStation, FLIPR).

-

Set the instrument to read fluorescence at appropriate excitation/emission wavelengths (e.g., ~494 nm/516 nm for Fluo-4).

-

Record a stable baseline fluorescence for 15-20 seconds.

-

Program the instrument to automatically inject the compounds from the compound plate into the cell plate and continue to record the fluorescence signal kinetically for an additional 90-120 seconds.

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

-

Normalize the data to the maximal response produced by the positive control, Angiotensin II.

-

Plot the normalized response against the log concentration of Angiotensin II (1-6) and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

-

Protocol 3: MAPK/ERK Pathway Activation Assay (Western Blot)

Objective: To determine if Angiotensin II (1-6) activates the mitogen-activated protein kinase (MAPK) pathway, a key downstream signaling event linked to cell growth and inflammation.[14]

Causality: AT1 receptor activation can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) through complex, G-protein-dependent and β-arrestin-dependent pathways.[7][15] This activation is a critical node in cellular responses like hypertrophy and proliferation.[16] Western blotting allows for the direct detection of the phosphorylated (active) form of ERK.

Methodology:

-

Cell Culture and Stimulation:

-

Grow cells (e.g., VSMCs or CHO-AT1R) in 6-well plates until they are ~80-90% confluent.

-

Serum-starve the cells for 12-24 hours to reduce basal ERK activation.

-

Treat the cells with various concentrations of Angiotensin II (1-6) or controls (Ang II, vehicle) for a predetermined time (typically 5-15 minutes for peak ERK phosphorylation).

-

-

Cell Lysis and Protein Quantification:

-

Immediately after stimulation, place plates on ice and aspirate the media.

-

Wash cells once with ice-cold PBS.

-

Add ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells, collect the lysate, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.[17][18]

-

Wash the membrane extensively with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using a digital imager or X-ray film.[17]

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the same membrane must be probed for total ERK.

-

Incubate the membrane in a mild stripping buffer to remove the p-ERK antibodies.[17]

-

Wash, block, and re-probe the membrane with a primary antibody that recognizes total ERK1/2, followed by the secondary antibody and ECL detection steps.

-

-

Data Analysis:

-

Quantify the band intensities for both p-ERK and total-ERK using densitometry software (e.g., ImageJ).

-

Calculate the ratio of p-ERK to total-ERK for each sample to represent the level of ERK activation.

-

Plot the normalized p-ERK/total-ERK ratio against the ligand concentration.

-

Part 3: Data Interpretation and Visualization

AT1 Receptor Signaling Pathway

The functional assays described above probe different branches of the canonical AT1 receptor signaling cascade. Understanding this pathway is key to interpreting the experimental outcomes.

Caption: Key signaling pathways downstream of the AT1 receptor.

Expected Outcomes and Interpretation

When studying a metabolite like Angiotensin II (1-6), it is crucial to compare its activity directly to the parent peptide, Angiotensin II.

| Assay | Expected Outcome for Angiotensin II (Positive Control) | Possible Outcomes for Angiotensin II (1-6) | Interpretation |

| Receptor Binding | High affinity for AT1R (low nM Kᵢ) | 1. No displacement: No significant binding to the receptor. 2. Partial displacement: Low-affinity binding. 3. Full displacement: Binds to the receptor; Kᵢ will be higher (lower affinity) than Ang II. | Determines if the peptide can physically interact with the receptor and with what affinity. |

| Calcium Mobilization | Potent, full agonist activity (low nM EC₅₀, high Eₘₐₓ) | 1. No response: Not a Gq-coupled agonist. 2. Partial agonism: Elicits a response but with a lower maximum effect (Eₘₐₓ) than Ang II. 3. Full, less potent agonism: Elicits a full response but requires higher concentrations (higher EC₅₀). | Measures the ability to initiate the primary Gq signaling cascade. A lower potency or efficacy is expected for a fragment. |

| ERK Activation | Robust increase in p-ERK/total ERK ratio | 1. No activation: Does not engage pathways leading to ERK phosphorylation. 2. Weak activation: A measurable but small increase in the p-ERK/total ERK ratio, likely requiring high concentrations. | Confirms signaling through a key downstream pathway linked to longer-term cellular changes. |

Trustworthiness and Self-Validation: The integrity of these protocols relies on the consistent use of controls. A robust response to Angiotensin II validates that the cell system and reagents are working correctly. The blockade of any observed Angiotensin II (1-6) effect by a selective antagonist (e.g., Losartan for AT1R) is essential to prove that the effect is receptor-mediated and not an artifact.

References

-

Stegmann, M., et al. (2022). Angiotensin Receptors - Affinity and Beyond. Clinical Science, 136(10), 751-768. [Link]

-

Abiri, A., et al. (2020). Angiotensin II and Cardiovascular Disease: Balancing Pathogenic and Protective Pathways. BioMed Research International, 2020, 8012940. [Link]

-

Wysocki, J., et al. (2021). Angiotensin II and Angiotensin Receptors 1 and 2—Multifunctional System in Cells Biology, What Do We Know?. International Journal of Molecular Sciences, 22(4), 1864. [Link]

-

Kono, T., et al. (1983). Biological activities of angiotensin II-(1-6)-hexapeptide and angiotensin II-(1-7)-heptapeptide in man. Endocrinologia Japonica, 30(3), 381-385. [Link]

-

Al-Afif, N., et al. (2023). Effects of angiotensin (1–7) and angiotensin (1–6) on spike–AXL binding. ResearchGate. [Link]

-

Wikipedia. Angiotensin. Wikipedia. Accessed January 31, 2026. [Link]

-

Yang, Y., et al. (2012). Different Effects of Angiotensin II and Angiotensin-(1-7) on Vascular Smooth Muscle Cell Proliferation and Migration. PLOS ONE, 7(6), e38428. [Link]

-

Cook, J. L., et al. (2014). Review: Lessons from in vitro studies and a related intracellular angiotensin II transgenic mouse model. American Journal of Physiology-Cell Physiology, 307(1), C1-C12. [Link]

-

Leri, A., et al. (1999). Angiotensin II Stimulation In Vitro Induces Hypertrophy of Normal and Postinfarcted Ventricular Myocytes. Circulation Research, 84(7), 752-761. [Link]

-

Jones, E. S., et al. (2008). Relative affinity of angiotensin peptides and novel ligands at AT(1) and AT(2) receptors. ResearchGate. [Link]

-

Jorgensen, E. C., et al. (1979). Angiotensin II. Synthesis and biological activity of 6-(1-methylhistidine) and 6-(3-methylhistidine) analogs. Journal of Medicinal Chemistry, 22(9), 1038-1044. [Link]

-

Inagami, T., et al. (2017). AT1 receptor signaling pathways in the cardiovascular system. Journal of Atherosclerosis and Thrombosis, 24(9), 890-898. [Link]

-

Shukla, A. K. (2014). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 4(13), e1167. [Link]

-

Timmermans, P. B., et al. (1991). Angiotensin II receptor subtypes. Trends in Pharmacological Sciences, 12, 386-386. [Link]

-

Kiss, D. (2012). Western blot band for Erk and phopho(p). ResearchGate. [Link]

-

Li, Y., et al. (2019). In Vitro Production and Identification of Angiotensin Converting Enzyme (ACE) Inhibitory Peptides Derived from Distilled Spent Grain Prolamin Isolate. Molecules, 24(17), 3183. [Link]

-

Lenaerts, C., et al. (2015). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (99), e52725. [Link]

-

Santos, E. L., et al. (2020). Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans. Frontiers in Pharmacology, 11, 608151. [Link]

-

Kumari, P., et al. (2017). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 1636, 1-11. [Link]

-

Jao, C.-L., et al. (2023). In Vitro and In Silico Studies on Angiotensin I-Converting Enzyme Inhibitory Peptides Found in Hydrophobic Domains of Porcine Elastin. International Journal of Molecular Sciences, 24(8), 7119. [Link]

-

Creative Bioarray. Ca2+ Mobilization Assay. Creative Bioarray. Accessed January 31, 2026. [Link]

-

Garcia-Vaquero, M., et al. (2021). In Vitro and In Silico Approaches to Generating and Identifying Angiotensin-Converting Enzyme I Inhibitory Peptides from Green Macroalga Ulva lactuca. ResearchGate. [Link]

-

Nakashima, H., et al. (2017). AT1 receptor signaling pathways in the cardiovascular system. Journal of Atherosclerosis and Thrombosis, 24(9), 890-898. [Link]

-

Gonzalez-Alvaro, I., et al. (2021). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. International Journal of Molecular Sciences, 22(23), 12767. [Link]

-

Wikipedia. Angiotensin II receptor type 1. Wikipedia. Accessed January 31, 2026. [Link]

-

Jiao, F., et al. (2021). Discovery of novel angiotensin-converting enzyme inhibitory peptides by in silico and in vitro studies. Food & Function, 12(20), 10134-10144. [Link]

-

Lymperopoulos, A. (2018). Understanding Angiotensin II Type 1 Receptor Signaling in Vascular Pathophysiology. Hypertension, 71(4), 584-586. [Link]

-

Majumdar, S., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology, 13, 977935. [Link]

-

Lestari, M. L. A. D., et al. (2023). Investigation of Angiotensin I-Converting Enzyme Inhibitory Peptides Derived from Germinated Lamtoro Gung Using In Vitro and In Silico Approaches. Molecules, 28(12), 4811. [Link]

-

Thomas, M. S., et al. (2008). Erk activation. Bio-protocol. [Link]

-

Molecular Devices. FLIPR Calcium 4 Assay Kit Guide. Molecular Devices. Accessed January 31, 2026. [Link]

-

Sittampalam, G. S., et al. (2012). Phospho-ERK Assays. Assay Guidance Manual. [Link]

Sources

- 1. Angiotensin - Wikipedia [en.wikipedia.org]

- 2. Angiotensin II receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Biological activities of angiotensin II-(1-6)-hexapeptide and angiotensin II-(1-7)-heptapeptide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans [frontiersin.org]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. moleculardevices.com [moleculardevices.com]

- 14. AT1 receptor signaling pathways in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. ahajournals.org [ahajournals.org]

- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

Angiotensin I/II (1-6) in vivo study design

An Application Note and Protocol for the In Vivo Investigation of Angiotensin (1-6)

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for designing and executing in vivo studies to investigate the physiological effects of Angiotensin (1-6), a hexapeptide fragment of the Renin-Angiotensin System (RAS). This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of cardiovascular physiology and animal research methodologies.

Introduction: The Evolving Renin-Angiotensin System and the Significance of Angiotensin (1-6)

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2] The classical understanding of the RAS centers on the conversion of angiotensinogen to Angiotensin I (Ang I), which is then cleaved by Angiotensin-Converting Enzyme (ACE) to form the potent vasoconstrictor, Angiotensin II (Ang II).[2][3] Ang II exerts its effects primarily through the Angiotensin II Type 1 Receptor (AT1R), leading to vasoconstriction, aldosterone release, and sodium retention, all of which contribute to an increase in blood pressure.[1][2][4][5]

However, the RAS is now understood to be far more complex, with a counter-regulatory axis that often opposes the actions of the classical pathway.[1][6] This alternative axis involves enzymes like ACE2 and various angiotensin-derived peptides, such as Angiotensin (1-7), which typically mediate vasodilation and have anti-proliferative and anti-fibrotic effects.[1][6][7]

Angiotensin (1-6) is the N-terminal hexapeptide fragment of Angiotensin I.[8][9] While less studied than Ang II or Ang (1-7), investigating its in vivo effects is crucial for a complete understanding of the RAS. The central hypothesis for such a study is that Angiotensin (1-6) may possess unique biological activities, potentially modulating the RAS through novel mechanisms or serving as a biomarker for specific physiological or pathological states.

Preclinical In Vivo Study Design: Key Considerations

The design of a robust in vivo study is paramount to obtaining meaningful and reproducible data. The following sections outline the critical considerations for investigating Angiotensin (1-6).

Defining Experimental Objectives

The primary objective of an initial in vivo study of Angiotensin (1-6) is typically to characterize its fundamental physiological effects. This can be broken down into several key questions:

-

Hemodynamic Effects: Does Angiotensin (1-6) alter blood pressure and/or heart rate? Is it a pressor or depressor agent, or is it hemodynamically neutral?

-

Receptor Interaction: Which receptor(s) does Angiotensin (1-6) interact with to mediate its effects? Does it act on known angiotensin receptors (AT1R, AT2R, MasR) or a novel receptor?

-

Dose-Response Relationship: What is the relationship between the administered dose of Angiotensin (1-6) and the observed physiological response?

-

Pharmacokinetics: What is the in vivo half-life and clearance of Angiotensin (1-6)?[10]

Selection of an Appropriate Animal Model

The choice of animal model is critical and should be guided by the specific research question. For cardiovascular studies of the RAS, rodents (mice and rats) are the most commonly used models due to their well-characterized physiology, genetic tractability, and the availability of established experimental techniques.[11][12][13]

| Animal Model | Advantages | Disadvantages | Recommended Use Case |

| Normotensive Rats (e.g., Wistar, Sprague-Dawley) | Larger size facilitates surgical procedures and blood sampling; well-established cardiovascular physiology.[13][14][15] | May be less sensitive to subtle hemodynamic changes compared to hypertensive models. | Initial characterization of pressor/depressor effects and dose-ranging studies. |

| Hypertensive Rats (e.g., Spontaneously Hypertensive Rat - SHR) | Model of essential hypertension with an overactive RAS; may be more sensitive to RAS-modulating agents. | The underlying pathology may confound the interpretation of results. | Investigating the therapeutic potential of Angiotensin (1-6) in a hypertensive state. |

| Genetically Modified Mice (e.g., AT1R knockout, ACE2 knockout) | Allows for the investigation of specific receptor and enzyme involvement in the observed effects.[11] | Smaller size can make surgical procedures more challenging. | Mechanistic studies to identify the receptor(s) through which Angiotensin (1-6) acts. |

Angiotensin (1-6) Formulation and Administration

The method of administration will significantly influence the pharmacokinetic and pharmacodynamic profile of the peptide.

-

Formulation: Angiotensin (1-6) is a peptide and should be dissolved in a sterile, isotonic vehicle such as 0.9% saline or phosphate-buffered saline (PBS). The concentration should be calculated to allow for the desired dose to be administered in a small volume (e.g., 100-200 µL for a mouse, 0.5-1.0 mL for a rat).

-

Route of Administration:

-

Intravenous (IV) Bolus: This route ensures immediate and complete bioavailability, making it ideal for assessing acute hemodynamic effects. However, the short half-life of many peptides means the effects will be transient.[16]

-

Subcutaneous (SC) or Intraperitoneal (IP) Injection: These routes provide a slower absorption and more sustained plasma concentration compared to IV administration. They are suitable for assessing sub-acute effects.

-

Continuous Infusion (e.g., via osmotic minipump): This is the gold standard for maintaining a steady-state plasma concentration of the peptide over an extended period (days to weeks). This is particularly useful for studying chronic effects on blood pressure or organ systems.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: The Renin-Angiotensin System with the position of Angiotensin (1-6).

Caption: A typical experimental workflow for an in vivo study of Angiotensin (1-6).

Detailed Experimental Protocol: Acute Intravenous Bolus Administration in Rats

This protocol describes a method for assessing the acute hemodynamic effects of Angiotensin (1-6) following a single intravenous injection in an anesthetized rat.

Materials

-

Angiotensin (1-6) peptide

-

Sterile 0.9% saline

-

Anesthetic (e.g., isoflurane or urethane)

-

Surgical instruments for catheterization

-

Intra-arterial catheter (for direct blood pressure measurement)

-

Intravenous catheter

-

Pressure transducer and data acquisition system

-

Heating pad to maintain body temperature

-

Animal scale

Procedure

-

Animal Preparation:

-

Anesthetize the rat using an appropriate anesthetic agent. The choice of anesthetic is critical as some can affect cardiovascular parameters. Urethane is often used for terminal procedures as it has minimal effects on cardiovascular reflexes.

-

Place the anesthetized animal on a heating pad to maintain a core body temperature of 37°C.

-

Surgically expose the carotid artery and insert an intra-arterial catheter filled with heparinized saline. This catheter will be connected to a pressure transducer for continuous, direct measurement of arterial blood pressure.[17]

-

Surgically expose the jugular vein and insert an intravenous catheter for the administration of Angiotensin (1-6) or vehicle.

-

Allow the animal's physiological parameters to stabilize for at least 30 minutes before commencing the experiment.

-

-

Baseline Measurements:

-

Record baseline mean arterial pressure (MAP) and heart rate (HR) for a continuous period of 15-30 minutes to ensure a stable baseline.

-

-

Dose Administration:

-

Administer a bolus IV injection of the vehicle (e.g., 0.1 mL of sterile saline) and record MAP and HR for 15-20 minutes to ensure the vehicle has no effect.

-

Administer the first dose of Angiotensin (1-6) as an IV bolus. Start with a low dose and perform a dose-escalation study (e.g., 0.1, 1, 10, 100 nmol/kg).

-

Continuously record MAP and HR until they return to baseline levels. The time between doses should be sufficient to allow for the complete clearance of the previous dose and the return of hemodynamic parameters to baseline.

-

-

Data Analysis:

-

For each dose, calculate the peak change in MAP and HR from the pre-injection baseline.

-

Plot the dose-response curve to determine the potency and efficacy of Angiotensin (1-6).

-

Endpoint Measurement and Analysis

The selection of appropriate endpoints is crucial for a comprehensive evaluation of the effects of Angiotensin (1-6).

Primary Endpoints

-

Blood Pressure: Direct measurement via telemetry or arterial catheterization is the gold standard for accuracy.[12][14][15] Non-invasive tail-cuff methods can be used for chronic studies but are less accurate for acute measurements.[12][18]

-

Heart Rate: Can be derived from the blood pressure waveform or measured via ECG.

Secondary and Exploratory Endpoints

-

Plasma Biomarkers:

-

Renin and Aldosterone: Measurement of these hormones can indicate if Angiotensin (1-6) is modulating the classical RAS pathway.[19]

-

Other Angiotensin Peptides: Using mass spectrometry-based techniques to measure the levels of Ang I, Ang II, and Ang (1-7) can provide insights into how Angiotensin (1-6) affects the overall RAS cascade.[20]

-

-

Tissue Analysis: At the end of the study, tissues such as the heart, kidneys, and aorta can be collected for:

-

Histopathology: To assess for any morphological changes.

-

Gene and Protein Expression: To measure changes in the expression of RAS components (e.g., AT1R, AT2R, ACE, ACE2) or markers of inflammation and fibrosis.

-

Data Presentation

| Parameter | Vehicle Control | Angiotensin (1-6) - Low Dose | Angiotensin (1-6) - Mid Dose | Angiotensin (1-6) - High Dose |

| Baseline MAP (mmHg) | 100 ± 5 | 101 ± 4 | 99 ± 6 | 102 ± 5 |

| Peak ΔMAP (mmHg) | -1 ± 2 | +5 ± 3 | +15 ± 4 | +30 ± 6 |

| Baseline HR (bpm) | 350 ± 20 | 345 ± 18 | 352 ± 22 | 348 ± 19 |

| Peak ΔHR (bpm) | +2 ± 5 | -10 ± 6 | -25 ± 8 | -45 ± 10 |

Fictitious data for illustrative purposes. Values are presented as mean ± SEM.

Conclusion and Future Directions

The in vivo study of Angiotensin (1-6) represents an important step in unraveling the full complexity of the Renin-Angiotensin System. The protocols and considerations outlined in this application note provide a robust framework for initial investigations into the physiological role of this peptide. Future studies should aim to elucidate its mechanism of action, its potential role in pathophysiology, and its viability as a therapeutic target or biomarker.

References

-

Kim, S., Ohta, K., Hamaguchi, A., Yukimura, T., Miura, K., & Iwao, H. (1995). Angiotensin II Induces Cardiac Phenotypic Modulation and Remodeling In Vivo in Rats. Hypertension, 25(6), 1252–1259. [Link]

-

Padda, J., Khalid, M., Al-muqbel, K., Al-akchar, M., & Mohan, C. (2021). Angiotensin II and Cardiovascular Disease: Balancing Pathogenic and Protective Pathways. Medicina, 57(9), 886. [Link]

-

Cleveland Clinic. (2022). Angiotensin. [Link]

-

Sparks, M. A., & Crowley, S. D. (2014). Advances in use of mouse models to study the renin-angiotensin system. American Journal of Physiology-Renal Physiology, 306(2), F141–F148. [Link]

-

Patel, V. B., & Johar, S. (2023). Angiotensin II. In StatPearls. StatPearls Publishing. [Link]

-

Wikipedia. (2024). Angiotensin. [Link]

-

Jurgoński, A., Fijałkowski, Ł., & Juśkiewicz, J. (2021). Angiotensin II and Angiotensin Receptors 1 and 2—Multifunctional System in Cells Biology, What Do We Know?. International Journal of Molecular Sciences, 22(4), 1834. [Link]

-

Fountain, J. H., & Kaur, J. (2023). Physiology, Renin Angiotensin System. In StatPearls. StatPearls Publishing. [Link]

-

Alila Medical Media. (2020). The Renin–Angiotensin–Aldosterone System, RAAS, Animation. [Link]

-

Harrison, D. G., Coffman, T. M., & Wilcox, C. S. (2023). Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. Hypertension, 80(12), 2444–2446. [Link]

-

Kumar, V., Jha, A., Kumar, S., Sharma, A., & Kumar, S. (2015). A biomimetic approach for enhancing the in vivo half-life of peptides. Scientific reports, 5, 12798. [Link]

-

Santos, R. A., Ferreira, A. J., & Simões e Silva, A. C. (2008). Angiotensin-(1-7), Angiotensin-Converting Enzyme 2, and New Components of the Renin Angiotensin System. Journal of Hypertension, 26(4), 549–553. [Link]

-

Li, J., & Li, Y. (2023). Angiotensin II: A novel biomarker in vascular diseases. Clinica Chimica Acta, 553, 117732. [Link]

-

Glinsky, G. V. (2022). Renin-Angiotensin System in Huntington′s Disease: Evidence from Animal Models and Human Patients. International Journal of Molecular Sciences, 23(19), 11528. [Link]

-

Klem, J., & Pecháňová, O. (2024). Measurement of blood pressure in rats: Invasive or noninvasive methods?. Physiological reports, 12(3), e15942. [Link]

-

Steckelings, U. M., & Sumners, C. (2024). Alternative Renin-Angiotensin System. Hypertension, 81(3), 534–547. [Link]

-

ClinicalTrials.gov. (2023). Serum Biomarkers to Predict Response to Angiotensin II in Septic Shock. [Link]

-

Shen, Y., & Li, Y. (2021). Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing. STAR protocols, 2(3), 100658. [Link]

-

Lu, C. C., & Cheng, H. J. (2018). Influence of angiotensin II and telmisartan on in vivo high-resolution renal arterial impedance in rats. American Journal of Physiology-Renal Physiology, 314(3), F425–F434. [Link]

-

López-Tarraga, P., & Hortelano, S. (2023). High serum angiotensin-converting enzyme 2 activity as a biomarker of frailty in nursing home residents. GeroScience, 45(5), 2947–2961. [Link]

-

Parasuraman, S., & Raveendran, R. (2012). Measurement of invasive blood pressure in rats. Journal of pharmacology & pharmacotherapeutics, 3(2), 172–177. [Link]

-

InsideScientific. (2022). Protocol Preview: In Vivo Gene Therapy Using Peptide-Based Delivery. [Link]

-

Hollenberg, N. K. (1998). Implications of Species Difference for Clinical Investigation: Studies on the Renin-Angiotensin System. Hypertension, 32(4), 791–794. [Link]

-

Jepson, R. G., & Vaden, S. L. (2024). Classical and alternative renin-angiotensin-aldosterone systems in a feline remnant kidney model. Journal of the American Veterinary Medical Association, 1–9. [Link]

-

Deelman, L. E., & Danser, A. H. J. (2015). Angiotensin Based Biomarkers for Molecular Profiling and Drug Efficacy Monitoring in Hypertension. Hypertension, 66(Suppl_1), AP251. [Link]

-

Sriramula, S., & Cardinale, J. P. (2017). Angiotensin-(1–7) and Vascular Function. Hypertension, 70(6), 1082–1085. [Link]

-

Haugen, E. N., & Nath, K. A. (2000). Angiotensin II induces renal oxidant stress in vivo and heme oxygenase-1 in vivo and in vitro. Kidney international, 58(1), 144–152. [Link]

-

Bader, M. (2010). Tissue renin-angiotensin systems: new insights from experimental animal models in hypertension research. Journal of molecular medicine, 88(8), 759–768. [Link]

-

Klem, J., & Pecháňová, O. (2024). Measurement of blood pressure in rats: Invasive or noninvasive methods?. Physiological reports, 12(3), e15942. [Link]

-

Varagic, J., & Frohlich, E. D. (2017). An Update on the Tissue Renin Angiotensin System and Its Role in Physiology and Pathology. Journal of the American Society of Hypertension, 11(10), 625–634. [Link]

-

Apostolou, I., & von Boehmer, H. (2004). In Vivo Instruction of Suppressor Commitment in Naive T Cells. The Journal of experimental medicine, 199(10), 1401–1408. [Link]

-

de Faria, A. P. M., & de Paula, R. B. (2022). Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review. Revista da Associação Médica Brasileira, 68(6), 856–861. [Link]

Sources

- 1. Angiotensin II and Cardiovascular Disease: Balancing Pathogenic and Protective Pathways | MDPI [mdpi.com]

- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Angiotensin - Wikipedia [en.wikipedia.org]

- 6. ahajournals.org [ahajournals.org]

- 7. Angiotensin-(1-7), Angiotensin-Converting Enzyme 2, and New Components of the Renin Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in use of mouse models to study the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. ahajournals.org [ahajournals.org]

- 14. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review | Research, Society and Development [rsdjournal.org]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. ahajournals.org [ahajournals.org]

Application Notes and Protocols for Utilizing Angiotensin Peptides in Isolated Organ Bath Experiments

Introduction: Unraveling the Complexity of the Renin-Angiotensin System in Vascular Function

The Renin-Angiotensin System (RAS) is a cornerstone of cardiovascular physiology, exerting profound control over vascular tone, fluid and electrolyte balance, and blood pressure. The primary effector of this system, Angiotensin II (Ang II), is a potent vasoconstrictor, and its dysregulation is a key factor in the pathophysiology of hypertension and other cardiovascular diseases.[1][2] The isolated organ bath is an indispensable in vitro tool for pharmacologists and physiologists, providing a controlled environment to meticulously dissect the direct effects of vasoactive substances on vascular smooth muscle.[2][3]

This comprehensive guide provides detailed application notes and protocols for the use of Angiotensin I (Ang I), Angiotensin II (Ang II), and its lesser-known but biologically active hexapeptide fragment, Angiotensin (1-6), in isolated organ bath experiments. We will delve into the underlying signaling mechanisms, provide step-by-step experimental procedures, and offer insights into data interpretation, empowering researchers to conduct robust and reproducible studies.

The Angiotensin Peptides: A Cascade of Vasoactivity

The classical RAS cascade begins with the cleavage of angiotensinogen by renin to form the decapeptide Angiotensin I. Ang I itself possesses minimal biological activity.[1] Its primary role is as a precursor to the highly potent octapeptide, Angiotensin II, a conversion catalyzed by the Angiotensin-Converting Enzyme (ACE), found predominantly in the vascular endothelium of the lungs and other tissues.[1][4] Further enzymatic cleavage of Ang II can produce smaller, biologically active fragments, including Angiotensin (1-6).[5][6]

Mechanism of Action: The AT1 Receptor and Downstream Signaling

Angiotensin II exerts its powerful vasoconstrictor effects primarily through the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR) located on vascular smooth muscle cells.[7][8] The binding of Ang II to the AT1 receptor initiates a well-characterized signaling cascade that culminates in smooth muscle contraction.

// Nodes AngII [label="Angiotensin II", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AT1R [label="AT1 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq [label="Gαq", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; SR [label="Sarcoplasmic\nReticulum", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca_SR [label="Ca²⁺", fillcolor="#FFFFFF", fontcolor="#202124"]; Ca_cyto [label="Cytosolic Ca²⁺ ↑", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MLCK [label="Myosin Light\nChain Kinase\n(MLCK)", fillcolor="#FBBC05", fontcolor="#202124"]; MLC [label="Myosin Light\nChain (MLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; pMLC [label="p-MLC", fillcolor="#F1F3F4", fontcolor="#202124"]; Contraction [label="Smooth Muscle\nContraction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GRK [label="GRK", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Arrestin [label="β-Arrestin", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Internalization [label="Receptor\nInternalization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges AngII -> AT1R [label="Binds"]; AT1R -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> SR [label="Binds to\nIP3R"]; SR -> Ca_cyto [label="Releases"]; DAG -> PKC [label="Activates"]; Ca_cyto -> MLCK [label="Activates via\nCalmodulin"]; PKC -> MLCK [label="Phosphorylates\n(Potentiates)"]; MLCK -> MLC [label="Phosphorylates"]; MLC -> pMLC; pMLC -> Contraction [label="Leads to"]; AT1R -> GRK [label="Phosphorylates"]; GRK -> Arrestin [label="Recruits"]; Arrestin -> Internalization [label="Mediates"]; } caption: "Angiotensin II AT1 Receptor Signaling Pathway"

Experimental Protocols

Preparation of Solutions and Reagents

The physiological salt solution is critical for maintaining the viability and physiological responsiveness of the isolated tissue. The Krebs-Henseleit solution is a widely used buffer for this purpose.

| Component | Molar Concentration (mM) | Grams per 1 Liter |

| NaCl | 118.4 | 6.92 |

| KCl | 4.7 | 0.35 |

| CaCl₂·2H₂O | 2.5 | 0.37 |

| MgSO₄·7H₂O | 1.2 | 0.29 |

| KH₂PO₄ | 1.2 | 0.16 |

| NaHCO₃ | 25.0 | 2.10 |

| Glucose | 11.7 | 2.11 |

Preparation Protocol:

-

Dissolve all salts except for CaCl₂·2H₂O and NaHCO₃ in approximately 800 mL of distilled water.

-

Continuously bubble the solution with carbogen (95% O₂, 5% CO₂) to maintain a physiological pH of ~7.4.[9]

-

Once the other salts are dissolved, add the NaHCO₃ and allow it to fully dissolve.

-

In a separate beaker, dissolve the CaCl₂·2H₂O in a small amount of distilled water and then slowly add it to the main solution while stirring to prevent precipitation.

-

Add the glucose and bring the final volume to 1 Liter with distilled water.

-

The solution should be freshly prepared on the day of the experiment and maintained at 37°C.

Due to the small quantities used, it is essential to prepare concentrated stock solutions and then perform serial dilutions.

-

Solvent: Angiotensin peptides are generally soluble in aqueous solutions. For initial solubilization of the lyophilized powder, sterile distilled water or a dilute acidic solution (e.g., 0.1% acetic acid) can be used to ensure complete dissolution.

-

Concentration: Prepare a high-concentration stock solution (e.g., 1 mM or 1 mg/mL).

-

Aliquoting and Storage: Aliquot the stock solution into small volumes in low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

-